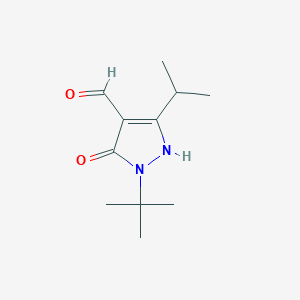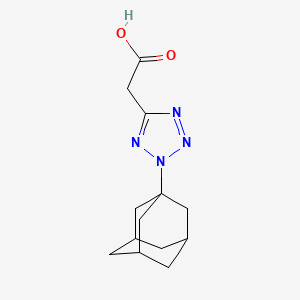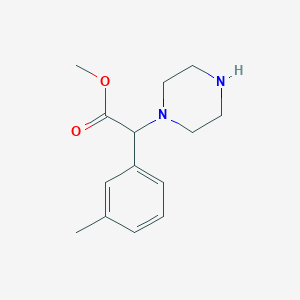
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking specific enzymes involved in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation Kumar et al. (2017) discuss the synthesis of novel derivatives of methyl piperazine, highlighting their antidepressant and antianxiety activities tested in animal models. This research demonstrates the potential of methyl piperazine derivatives in pharmacological applications, particularly in mental health treatment (Kumar et al., 2017).
Novel Chemical Interactions and Synthesis The study by Medvedevat et al. (2015) explores the chemical interactions of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the synthesis of novel compounds. This research contributes to the understanding of chemical synthesis and the potential creation of new molecules (Medvedevat et al., 2015).
Anticancer and Antibacterial Applications Sharma et al. (2014) synthesized novel carbazole derivatives containing piperazine, showing significant antibacterial and anticancer activities. This highlights the potential use of methyl piperazine derivatives in developing new treatments for cancer and bacterial infections (Sharma et al., 2014).
Anticonvulsant Activity Obniska et al. (2015) synthesized new compounds derived from methyl piperazine, evaluating their anticonvulsant activity. Their research indicates potential applications of these compounds in treating epilepsy (Obniska et al., 2015).
Pharmacokinetic Analysis Chavez-Eng et al. (1997) developed a sensitive assay for determining a novel dopamine D4 receptor antagonist in human plasma and urine, which is based on a piperazine derivative. This study is crucial for understanding the pharmacokinetics of such compounds in clinical settings (Chavez-Eng et al., 1997).
Biofilm and MurB Inhibitors Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, showing potent bacterial biofilm and MurB inhibitory activities. This research could lead to new treatments for bacterial infections, particularly those involving biofilms (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
methyl 2-(3-methylphenyl)-2-piperazin-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-12(10-11)13(14(17)18-2)16-8-6-15-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZATMJDEDWVHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
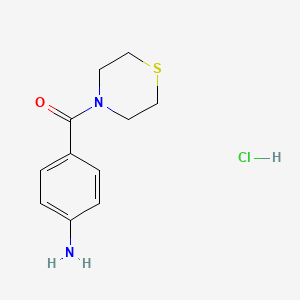
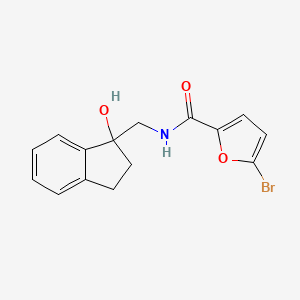
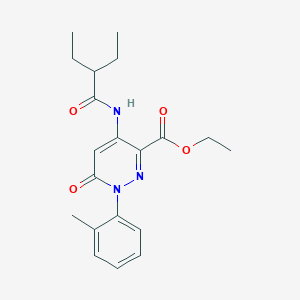

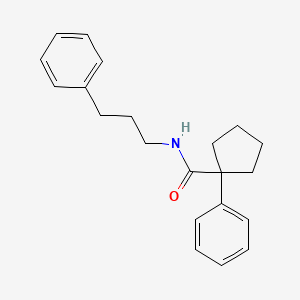
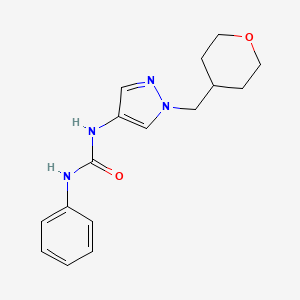
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)
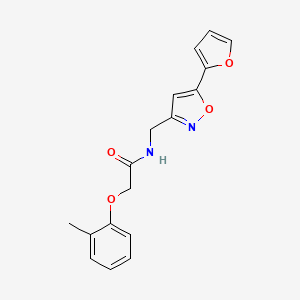
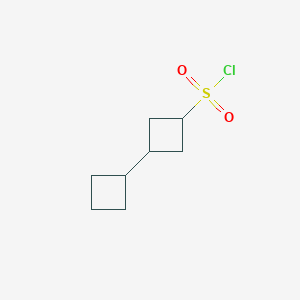
![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)
